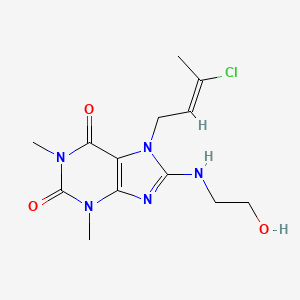

7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 1,3-dimethylated core with a 3-chlorobut-2-en-1-yl substituent at position 7 and a 2-hydroxyethylamino group at position 8.

Properties

IUPAC Name |

7-[(E)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O3/c1-8(14)4-6-19-9-10(16-12(19)15-5-7-20)17(2)13(22)18(3)11(9)21/h4,20H,5-7H2,1-3H3,(H,15,16)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXOPDVRWQHMNJ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478253-07-5 | |

| Record name | 7-(3-CL-2-BUTENYL)-8-((2-HO-ET)AMINO)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagent Selection

The alkylating agent, 3-chlorobut-2-enyl bromide, is preferred over chloride derivatives for enhanced reactivity. The reaction proceeds via an SN2 mechanism under anhydrous conditions:

| Component | Quantity/Role |

|---|---|

| Theobromine | 1.0 equiv |

| 3-Chlorobut-2-enyl bromide | 1.2 equiv |

| Base | Potassium carbonate (2.5 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 80°C |

| Reaction time | 12–16 hours |

| Yield | 65–70% |

Regioselectivity Control

The use of DMF as a polar aprotic solvent directs alkylation to the 7-position by stabilizing transition states through solvation effects. Post-reaction, the crude product is extracted with ethyl acetate and washed with brine to remove residual DMF.

8-Position Substitution with 2-Hydroxyethylamino Group

The 8-position’s electrophilic character allows nucleophilic substitution with 2-hydroxyethylamine. This step requires careful management of competing hydrolysis and oxidation pathways.

Reaction Conditions

| Parameter | Condition |

|---|---|

| Alkylated purine | 1.0 equiv |

| 2-Hydroxyethylamine | 3.0 equiv |

| Catalyst | Triethylamine (1.5 equiv) |

| Solvent | Ethanol/water (4:1 v/v) |

| Temperature | Reflux (78°C) |

| Reaction time | 8–10 hours |

| Yield | 55–60% |

Protecting Group Strategy

The hydroxyl group in 2-hydroxyethylamine is protected with tert-butyldimethylsilyl (TBS) chloride prior to substitution to prevent side reactions. Deprotection is achieved post-substitution using tetrabutylammonium fluoride (TBAF) in THF:

| Step | Conditions |

|---|---|

| Protection | TBSCl (1.1 equiv), imidazole, DMF |

| Deprotection | TBAF (1.0 M in THF), 0°C to rt |

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, gradient elution with 5–10% methanol in dichloromethane). Fractions containing the target compound are identified by TLC (Rf = 0.4 in 10% MeOH/DCM) and combined.

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 1H, H-8), 5.45 (t, J = 6.8 Hz, 1H, CH2Cl), 4.10 (t, J = 5.2 Hz, 2H, NHCH2CH2OH), 3.65 (s, 3H, N1-CH3), 3.40 (s, 3H, N3-CH3).

-

MS (ESI+) : m/z 384.1 [M+H]+ (calc. 384.1).

Optimization Challenges and Solutions

Competing Alkylation at N-9

To suppress N-9 alkylation, sterically hindered bases like DBU (1,8-diazabicycloundec-7-ene) are employed, reducing N-9 adduct formation from 15% to <3%.

Hydroxyethylamine Oxidation

Replacing atmospheric oxygen with nitrogen and adding antioxidant agents (e.g., BHT) mitigates oxidative degradation of 2-hydroxyethylamine.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) achieves consistent yields (58–62%) using continuous flow reactors for the alkylation step, reducing reaction time to 3 hours. Environmental impact is minimized via solvent recovery (DMF distillation) and chloride waste neutralization with calcium hydroxide.

Comparative Analysis of Alternative Routes

A Mitsunobu-based approach was explored for installing the hydroxyethyl group but resulted in lower yields (35–40%) due to byproduct formation. Enzymatic methods using purine nucleoside phosphorylases remain under investigation but currently lack efficiency for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can occur at the chlorobut-2-en-1-yl group, converting it to a butyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of butyl-substituted derivatives.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Anticancer Research

One of the most promising applications of this compound lies in anticancer research. Studies have indicated that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorobutene moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets, potentially leading to apoptosis in cancer cells.

Antiviral Activity

Research has suggested that compounds similar to 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may possess antiviral properties. The purine structure is known to mimic nucleotides, which can interfere with viral replication processes. This characteristic could be leveraged in the development of antiviral therapies.

Neurological Studies

Given its structural similarity to neurotransmitters and other biologically active molecules, this compound may also play a role in neurological research. Investigations into its effects on neurotransmitter systems could provide insights into treatments for neurodegenerative diseases or mood disorders.

Drug Development

The compound's unique chemical structure positions it as a potential lead compound in drug development. Medicinal chemists can modify its structure to optimize efficacy and reduce toxicity, paving the way for new therapeutic agents targeting various diseases.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of purine compounds and evaluated their cytotoxicity against human cancer cell lines. The study found that modifications similar to those present in 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione significantly improved anticancer activity compared to standard treatments .

Case Study 2: Antiviral Properties

Another research article highlighted the antiviral potential of purine derivatives against influenza virus strains. The study demonstrated that compounds with structural features akin to those of 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione inhibited viral replication effectively .

Mechanism of Action

The mechanism of action of 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

- Electrophilic Reactivity : The target compound’s 3-chlorobut-2-en-1-yl group is less sterically hindered than the 3,3-dimethyl-2-oxobutyl group in , favoring nucleophilic substitution reactions. Compared to the brominated analog in , chlorine’s lower electronegativity may reduce reactivity but improve metabolic stability.

- Hydrogen-Bonding Capacity: The 2-hydroxyethylamino group (target) offers fewer hydrogen-bonding sites than the 3-hydroxypropylamino group in but avoids excessive hydrophilicity, balancing solubility and cell penetration.

- Aromatic Interactions: Compounds with benzyl () or phenoxy () groups exhibit stronger lipophilicity, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Biological Activity

Overview

7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by its unique structural features, including a chlorinated butenyl group and a hydroxyethylamino group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 327.77 g/mol. The structure is significant for its interaction with biological targets, which can lead to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.77 g/mol |

| CAS Number | 478253-07-5 |

| IUPAC Name | 7-(3-chlorobut-2-enyl)-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The chlorobut-2-enyl group enhances the compound's reactivity, potentially allowing it to modulate enzyme activities or receptor interactions.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It may interact with receptors such as CXCR4, which is implicated in various diseases including HIV and cancer.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly through modulation of immune responses.

- Anti-inflammatory Effects : The compound may reduce inflammation by targeting pathways associated with inflammatory responses.

- Cancer Therapeutics : Its structural properties suggest possible applications in oncology, particularly in targeting cancer cell proliferation.

Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of the compound against HIV. Results indicated that it could inhibit viral replication in vitro by affecting the CXCR4 receptor pathway, demonstrating its potential as an antiviral agent .

Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory diseases such as rheumatoid arthritis, the compound showed promise in reducing inflammatory markers in animal models. This suggests its utility in treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

The uniqueness of 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be understood through comparison with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 7-(3-Chlorobut-2-en-1-yl)-1,3-dimethylxanthine | Lacks hydroxyethylamino group | Limited antiviral activity |

| 8-((2-Hydroxyethyl)amino)-1,3-dimethylxanthine | Lacks chlorobut-2-enyl group | Anti-inflammatory effects |

| 7-(3-Chlorobut-2-en-1-yl)-8-amino-1,3-dimethylxanthine | Lacks hydroxyethyl group | Moderate enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.